molecular formula C8H12F3NO4 B14793597 Ethyl 4-aminobut-2-enoate;2,2,2-trifluoroacetic acid

Ethyl 4-aminobut-2-enoate;2,2,2-trifluoroacetic acid

Cat. No.: B14793597
M. Wt: 243.18 g/mol
InChI Key: PBCUXVBAFHEINJ-UHFFFAOYSA-N
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Description

Ethyl 4-aminobut-2-enoate;2,2,2-trifluoroacetic acid is a compound with the molecular formula C8H12F3NO4 and a molecular weight of 243.18 g/mol . It is known for its unique chemical structure, which includes an ethyl ester group, an amino group, and a trifluoroacetate group. This compound is used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

The synthesis of Ethyl 4-aminobut-2-enoate;2,2,2-trifluoroacetic acid typically involves the reaction of ethyl acetoacetate with ammonium acetate in ethanol. The reaction mixture is stirred at room temperature for 20 hours, followed by the addition of dichloromethane, ammonium hydroxide, and potassium carbonate. The organic layer is then separated, dried over sodium sulfate, and concentrated under vacuum . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.

Chemical Reactions Analysis

Ethyl 4-aminobut-2-enoate;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-aminobut-2-enoate;2,2,2-trifluoroacetic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 4-aminobut-2-enoate;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The trifluoroacetate group enhances the compound’s stability and reactivity . These interactions and transformations enable the compound to exert its effects in various biological and chemical systems.

Comparison with Similar Compounds

Ethyl 4-aminobut-2-enoate;2,2,2-trifluoroacetic acid can be compared with similar compounds such as:

Properties

IUPAC Name

ethyl 4-aminobut-2-enoate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.C2HF3O2/c1-2-9-6(8)4-3-5-7;3-2(4,5)1(6)7/h3-4H,2,5,7H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCUXVBAFHEINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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